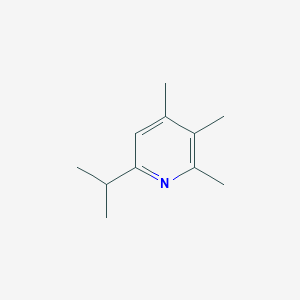
6-Isopropyl-2,3,4-trimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2,3,4-trimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Role as a Building Block:
6-Isopropyl-2,3,4-trimethylpyridine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions that lead to the formation of complex organic molecules.
- Example Studies:
Catalysis
Ligand in Catalytic Reactions:
The compound is utilized as a ligand in various catalytic processes, enhancing the efficiency and selectivity of chemical reactions.
- Applications:
Pharmaceutical Development
Active Pharmaceutical Ingredients (APIs):
this compound plays a critical role in the development of new drugs.
- Case Studies:
Material Science
Formulation of Specialty Materials:
In material science, this compound is used to formulate specialty materials including polymers and coatings that require specific chemical properties.
- Research Findings:
Analytical Chemistry
Detection and Quantification:
this compound is employed in analytical chemistry for detecting and quantifying various substances.
- Methods:
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatility in reaction types |
| Catalysis | Ligand for asymmetric synthesis | Enhanced yields and selectivity |
| Pharmaceutical Development | Synthesis of novel APIs | Targeting specific biological pathways |
| Material Science | Formulation of polymers and coatings | Improved thermal stability |
| Analytical Chemistry | Detection and quantification methods | Quality control in pharmaceuticals |
Eigenschaften
CAS-Nummer |
104223-90-7 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2,3,4-trimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-6-8(3)9(4)10(5)12-11/h6-7H,1-5H3 |
InChI-Schlüssel |
GBRDNVJDTBJWJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)C(C)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C)C)C(C)C |
Synonyme |
Pyridine, 2,3,4-trimethyl-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















